molecular formula C14H11N3O4 B11547783 Toluene, 5-nitro-2-(4-nitrobenzylidenamino)-

Toluene, 5-nitro-2-(4-nitrobenzylidenamino)-

Cat. No.: B11547783
M. Wt: 285.25 g/mol
InChI Key: UZUVOVLKZVXKFS-UHFFFAOYSA-N
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Description

(E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE is an organic compound characterized by the presence of nitro groups and a methanimine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE typically involves the condensation of 2-methyl-4-nitroaniline with 4-nitrobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of (E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with additional functional groups.

Scientific Research Applications

(E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and methanimine structure allow it to form hydrogen bonds and other interactions with target molecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE
  • (E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-METHOXYPHENYL)METHANIMINE
  • (E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-HYDROXYPHENYL)METHANIMINE

Uniqueness

(E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H11N3O4/c1-10-8-13(17(20)21)6-7-14(10)15-9-11-2-4-12(5-3-11)16(18)19/h2-9H,1H3

InChI Key

UZUVOVLKZVXKFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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